An In-depth Technical Guide to Zolpidem 6-Carboxylic Acid: Properties, Metabolism, and Analysis
An In-depth Technical Guide to Zolpidem 6-Carboxylic Acid: Properties, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolpidem (marketed as Ambien®) is a widely prescribed non-benzodiazepine hypnotic agent for the short-term treatment of insomnia.[1][2] Its efficacy and widespread use have made it a focal point in clinical and forensic toxicology. The biotransformation of zolpidem in the body leads to the formation of several metabolites, which are crucial for understanding its pharmacokinetics and for developing robust analytical methods for compliance monitoring and forensic investigations. Among these, Zolpidem 6-Carboxylic Acid stands as a notable, albeit secondary, metabolite. This technical guide provides a comprehensive overview of the physical and chemical properties of Zolpidem 6-Carboxylic Acid, its metabolic pathway, and detailed analytical methodologies for its detection and quantification.
Chemical and Physical Properties
Zolpidem 6-Carboxylic Acid (CAS No. 109461-15-6) is a product of the oxidative metabolism of the parent drug, zolpidem.[3][4] While it is a less abundant urinary metabolite compared to zolpidem phenyl-4-carboxylic acid, its detection can be critical in toxicological analyses.[5][6]
| Property | Value | Source |
| Chemical Name | 2-(4-methylphenyl)-3-[2-(dimethylamino)-2-oxoethyl]-imidazo[1,2-a]pyridine-6-carboxylic acid | VIVAN Life Sciences |
| Molecular Formula | C₁₉H₁₉N₃O₃ | PubChem |
| Molecular Weight | 337.37 g/mol | ChemicalBook[3] |
| Melting Point | 170-172 °C | ChemicalBook[3] |
| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook[3] |
| Appearance | White to off-white solid (Predicted) | |
| pKa | Estimated 3.5-4.5 (carboxylic acid), 5.5-6.5 (imidazopyridine nitrogen) | (Predicted based on chemical structure) |
| Boiling Point | Not available |
Metabolic Fate of Zolpidem: Formation of Zolpidem 6-Carboxylic Acid
Zolpidem is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor (~60%), followed by CYP2C9 (~22%), and CYP1A2 (~14%).[5] The metabolic pathways involve oxidation of the methyl groups on both the phenyl and imidazopyridine rings, as well as hydroxylation of the imidazopyridine ring.[5]
Zolpidem 6-Carboxylic Acid is formed through the oxidation of the methyl group at the 6-position of the imidazopyridine ring to a carboxylic acid. This metabolite, along with zolpidem phenyl-4-carboxylic acid, are the two primary carboxylic acid metabolites found in urine.[5][7] While zolpidem phenyl-4-carboxylic acid is the major urinary metabolite, Zolpidem 6-Carboxylic Acid is also consistently detected and can be a valuable marker for zolpidem ingestion.[7]
Caption: Metabolic pathway of Zolpidem to its carboxylic acid metabolites.
Analytical Methodology: LC-MS/MS for Urinary Detection
The gold standard for the sensitive and specific detection of Zolpidem 6-Carboxylic Acid in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a synthesized approach based on established methods for the analysis of zolpidem and its metabolites in urine.[8][9]
I. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE is employed to remove interfering matrix components from the urine and to concentrate the analyte of interest, thereby increasing the sensitivity and robustness of the analysis. A mixed-mode cation exchange polymer is often chosen to effectively bind the acidic metabolite.
-
Protocol:
-
To 1 mL of urine, add an internal standard (e.g., Zolpidem-d6 6-Carboxylic Acid).
-
Acidify the sample by adding 100 µL of 1M formic acid.
-
Condition a mixed-mode SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
II. Liquid Chromatography
-
Rationale: Reversed-phase chromatography is typically used to separate Zolpidem 6-Carboxylic Acid from other metabolites and endogenous urine components based on its polarity. A C18 column is a common choice, providing good retention and peak shape.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
III. Tandem Mass Spectrometry
-
Rationale: MS/MS provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard. Electrospray ionization (ESI) in positive mode is commonly used for this class of compounds.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Zolpidem 6-Carboxylic Acid: m/z 338.1 → 293.1 (Quantifier), 338.1 → 265.1 (Qualifier)
-
Zolpidem-d6 6-Carboxylic Acid (Internal Standard): m/z 344.1 → 299.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.
-
Source Temperature: ~500 °C
-
IonSpray Voltage: ~5500 V
-
Caption: General workflow for the analysis of Zolpidem 6-Carboxylic Acid in urine.
Conclusion
Zolpidem 6-Carboxylic Acid is a relevant metabolite in the disposition of zolpidem. While less abundant than its phenyl-4-carboxylic acid counterpart, its identification and quantification are essential for a complete toxicological profile. The analytical methods outlined in this guide, particularly LC-MS/MS, provide the necessary sensitivity and specificity for its reliable measurement in biological samples. Further research into the specific physical properties of this metabolite will enhance its use as a reference standard in analytical laboratories.
References
- Stahl, S. M. (2017).
-
VIVAN Life Sciences. Zolpidem-6-Carboxylic Acid. [Link]
-
PubChem. Zolpidem-d6 6-Carboxylic Acid. [Link]
- SOFT-DFC Snapshot – Zolpidem. Society of Forensic Toxicologists.
- Feng, S., Cummings, O. T., & McIntire, G. (2018). Zolpidem and Zolpidem Carboxylic Acid Results from Medication Monitoring. Journal of Analytical Toxicology, 42(7), 491–495.
- Kwon, N. H., Kim, S. Y., Suh, S. I., & Kim, J. Y. (2021). Determination of zolpidem phenyl-4-carboxylic acid and zolpidem 6-carboxylic acid in hair using gas chromatography–electron ionization–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 193, 113728.
- Schwope, D. M., DePriest, A., Black, D. L., Caplan, Y. H., Cone, E. J., & Heltsley, R. (2014). Determining zolpidem compliance: urinary metabolite detection and prevalence in chronic pain patients. Journal of analytical toxicology, 38(8), 513–518.
-
NEOGEN. (2022). Zolpidem (RTU) Forensic, Kit, Safety Data Sheet. [Link]
-
Chemical Register. ZOLPIDEM 6-CARBOXYLIC ACID (CAS No. 109461-15-6) Suppliers. [Link]
- Holm, K. J., & Goa, K. L. (2000). Zolpidem: an update of its pharmacology, therapeutic efficacy and tolerability in the treatment of insomnia. Drugs, 59(4), 865–889.
- ARK Diagnostics, Inc. Sensitive And Rapid Homogeneous Immunoassay For The Detection Of Zolpidem And Its Major Metabolite In Urine.
- LeBeau, M. A. (n.d.). SOFT-DFC Snapshot – Zolpidem. Society of Forensic Toxicologists.
- Feng, S., Cummings, O. T., & McIntire, G. L. (2018). Zolpidem and Zolpidem Carboxylic Acid Results from Medication Monitoring. Journal of analytical toxicology, 42(7), 491-495.
-
PubChem. Zolpidem carboxylic acid. [Link]
-
PubChem. Zolpidem. [Link]
- Yamaguchi, K., Ohno, Y., & Kanawaku, Y. (2022). Qualitative analysis of zolpidem and its metabolites M-1 to M-4 in human blood and urine using liquid chromatography-tandem mass spectrometry. Legal Medicine, 54, 101981.
- Schwope, D. M., DePriest, A., Black, D. L., Caplan, Y. H., Cone, E. J., & Heltsley, R. (2014). Determining zolpidem compliance: urinary metabolite detection and prevalence in chronic pain patients. Journal of analytical toxicology, 38(8), 513–518.
Sources
- 1. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Zolpidem 6-Carboxylic Acid | 109461-15-6 [chemicalbook.com]
- 4. vivanls.com [vivanls.com]
- 5. ark-tdm.com [ark-tdm.com]
- 6. soft-tox.org [soft-tox.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
